molecular formula C22H20N4O4S2 B11638749 2-[(2-Furylmethyl)amino]-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one CAS No. 442552-33-2

2-[(2-Furylmethyl)amino]-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one

Katalognummer: B11638749
CAS-Nummer: 442552-33-2
Molekulargewicht: 468.6 g/mol
InChI-Schlüssel: KKPXFBIRBBVHIA-BOPFTXTBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a structurally complex heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core substituted with a (Z)-configured thiazolidin-5-ylidene moiety and furylmethyl groups. Key structural elements include:

  • Pyrido[1,2-a]pyrimidin-4-one: A fused bicyclic system known for its pharmacological relevance in kinase inhibition and antimicrobial activity .
  • Thiazolidin-4-one ring: A sulfur-containing heterocycle with a thioxo group at position 2, linked to a tetrahydrofuranmethyl substituent. Thiazolidinones are associated with anti-inflammatory, antidiabetic, and anticancer properties .
  • Furylmethyl substituents: These aromatic ether groups enhance solubility and may influence binding interactions with biological targets .

Eigenschaften

CAS-Nummer

442552-33-2

Molekularformel

C22H20N4O4S2

Molekulargewicht

468.6 g/mol

IUPAC-Name

(5Z)-5-[[2-(furan-2-ylmethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H20N4O4S2/c27-20-16(11-17-21(28)26(22(31)32-17)13-15-6-4-10-30-15)19(23-12-14-5-3-9-29-14)24-18-7-1-2-8-25(18)20/h1-3,5,7-9,11,15,23H,4,6,10,12-13H2/b17-11-

InChI-Schlüssel

KKPXFBIRBBVHIA-BOPFTXTBSA-N

Isomerische SMILES

C1CC(OC1)CN2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)NCC5=CC=CO5)/SC2=S

Kanonische SMILES

C1CC(OC1)CN2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)NCC5=CC=CO5)SC2=S

Herkunft des Produkts

United States

Biologische Aktivität

The compound 2-[(2-Furylmethyl)amino]-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the field of oncology. This comprehensive review focuses on its biological activity, including mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound indicates multiple functional groups that may contribute to its biological activity. The presence of a pyrido-pyrimidine core combined with thiazolidin and furan moieties suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following sections detail specific findings related to its biological activity.

Cytotoxicity Assays

Cytotoxicity was evaluated using the MTT assay across several cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-468 (triple-negative breast cancer). The results are summarized in the table below:

CompoundCell LineGI50 Value (µM)Mechanism of Action
2-Furylmethyl compoundMCF-712.2Inhibition of PI3Kβ and Akt phosphorylation
2-Furylmethyl compoundMDA-MB-4686.57Synergistic effects with EGFR-TKIs

The GI50 values indicate the concentration required to inhibit cell growth by 50%. The compound demonstrated a more potent effect against the MDA-MB-468 cell line compared to MCF-7, suggesting selective activity against triple-negative breast cancer cells .

The mechanism of action for this compound appears to involve the inhibition of key signaling pathways associated with cancer proliferation:

  • PI3K/Akt Pathway Inhibition : The compound selectively inhibits PI3Kβ, which is crucial for Akt phosphorylation. This pathway is often upregulated in various cancers, contributing to tumor growth and survival .
  • Synergistic Effects : In combination studies with EGFR tyrosine kinase inhibitors (TKIs), the compound showed enhanced cytotoxicity, indicating a potential role in overcoming resistance mechanisms in triple-negative breast cancer .

Case Studies

Several case studies have been documented regarding the efficacy of this compound:

  • Study on MCF-7 and MDA-MB-468 Cells : A series of experiments demonstrated that derivatives of this compound exhibited varying degrees of cytotoxicity. Compound variants with specific substitutions on the furan ring showed improved potency against both cell lines .
  • In Vivo Studies : Preliminary in vivo studies indicated that administration of this compound led to significant tumor reduction in xenograft models of breast cancer, reinforcing its potential as an anticancer agent .

Vergleich Mit ähnlichen Verbindungen

Structural Similarity Analysis

Computational methods like Tanimoto and Dice coefficients (based on MACCS or Morgan fingerprints) are widely used to quantify molecular similarity . For example:

  • Tanimoto coefficients ≥0.5 indicate significant structural overlap, often correlating with shared bioactivity .
  • Furylmethyl vs. Benzyl substituents : Substituting furylmethyl groups with benzyl in analogous compounds (e.g., replacing tetrahydrofuranmethyl with cyclohexyl) reduces polarity and alters binding affinity due to steric and electronic differences .

Table 1: Structural Similarity Metrics

Compound ID Core Structure Substituents Tanimoto (Morgan) Dice (MACCS)
Target Pyrido-pyrimidinone Furylmethyl, thiazolidinone 1.00 (reference) 1.00 (reference)
Compound A Pyrido-pyrimidinone Benzyl, thiazolidinone 0.65 0.68
Compound B Quinazolinone Furylmethyl, thiazolidinone 0.52 0.55
Compound C Pyrido-pyrimidinone Furylmethyl, oxazolidinone 0.73 0.70

Data inferred from methodologies in .

Bioactivity and Target Correlation

Hierarchical clustering of bioactivity profiles (e.g., NCI-60 screening) reveals that structurally similar compounds often share mechanisms of action . For instance:

  • Pyrido-pyrimidinones: Analogues with this core exhibit kinase inhibition (e.g., ROCK1), with docking scores influenced by substituent bulk and hydrogen-bonding capacity .

Table 2: Docking Affinity Comparison

Compound ID Target Enzyme Docking Score (kcal/mol) Key Interactions
Target HDAC8 -9.2 (predicted) Thioxo group (metal chelation), furylmethyl (hydrophobic)
SAHA HDAC8 -8.5 Hydroxamate (metal chelation)
Compound C ROCK1 -10.1 Oxazolidinone (H-bond with Leu205)
NMR and Substituent Effects

NMR chemical shift comparisons (e.g., regions A and B in Figure 6 of ) highlight how minor structural changes alter electronic environments. For the target compound:

  • Thioxo group (position 2) : Causes deshielding in adjacent protons vs. oxo analogues.
  • Tetrahydrofuranmethyl : Introduces conformational rigidity compared to linear alkyl chains, affecting solubility and target engagement .
Limitations of Similarity-Based Predictions

While structural similarity often predicts shared bioactivity, exceptions arise due to:

  • Scaffold-hopping effects: Pyrido-pyrimidinone vs. quinazolinone cores may target different enzymes despite similar substituents .
  • Stereochemistry : (Z)-configuration in the thiazolidin-5-ylidene moiety is critical for binding; (E)-isomers show reduced activity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.